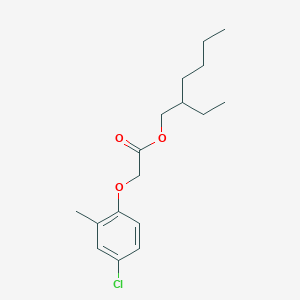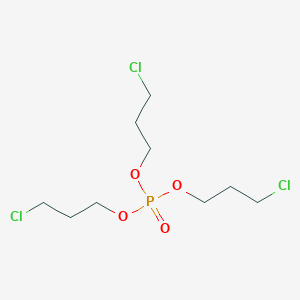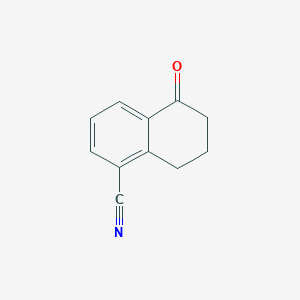
Clomeprop
描述
Clomeprop is a herbicide of low toxicity . It is also known by its IUPAC name: (2 RS )-2- (2,4-dichloro-3-methylphenoxy)propananilide .
Molecular Structure Analysis
The molecular formula of Clomeprop is C16H15Cl2NO2 . The IUPAC name is (2 RS )-2- (2,4-dichloro-3-methylphenoxy)propananilide .Physical And Chemical Properties Analysis
Clomeprop has a molecular weight of 324.20 . It has a density of 1.3±0.1 g/cm3, a boiling point of 511.7±50.0 °C at 760 mmHg, and a flash point of 263.3±30.1 °C .科学研究应用
除草活性和植物代谢
- Clomeprop,化学上称为2-(2,4-二氯-3-甲基苯氧基)丙酰苯胺,表现出选择性的除草活性,可用于控制稻田中的阔叶和莎草类杂草。研究表明,clomeprop在植物中水解,产生一个酸性代谢物(DMPA),这对其除草活性起到重要作用。对clomeprop和DMPA在不同植物物种中作用方式的比较研究揭示了clomeprop选择性作用机制的重要见解(Wongwattana & Ishizuka, 1988)。
对块茎化和植物形态的影响
- 研究探讨了clomeprop对块茎化、RNA合成以及Cyperus serotinus的块茎的形态和解剖学的影响。发现该除草剂抑制了块茎化并诱导了块茎异常,可能是通过干扰RNA合成和与块茎化相关的细胞活动来引起形态和解剖学变化(Kobayashi et al., 1993)。
土壤行为和残留活性
- 已对clomeprop在土壤中的行为及其残留的植物毒性活性进行了研究,强调了土壤水中的浓度。研究揭示了clomeprop对萝卜幼苗等试验植物的植物毒性活性与土壤水中DMPA的浓度相关。DMPA在土壤中的向下运动是影响clomeprop在农业环境中持续作用的因素(Murano et al., 2007)。
与其他化学物质的相互作用和乙烯产生
- 已研究了clomeprop与其他化学物质(如羰基类杀虫剂NAC)之间的相互作用。由于这些相互作用引起的植物代谢变化对于理解除草活性和clomeprop水解反应的作用至关重要(Wongwattana et al., 1990)。此外,已检验了clomeprop在萝卜幼苗中引起的形态变化中乙烯的参与,揭示了乙烯在这些生理过程中的作用(Sunohara et al., 1995)。
毒性和环境影响
- 已研究了clomeprop及其在水生环境中的转化产物的毒性。例如,在日本的樱花河监测这些物质,同时进行硅藻和绿藻的毒性测试,可提供有关在水生环境中使用clomeprop作为除草剂的环境影响和安全考虑的见解(Iwafune et al., 2011)。
作用机制
Target of Action
Clomeprop, also known as 2- (2,4-dichloro-3-methylphenoxy) propionanilide, is a synthetic auxin-type plant growth regulator . It primarily targets broad-leaved weeds and sedges in rice fields . The compound acts as a selective estrogen receptor modulator (SERM), capable of interacting with estrogen-receptor-containing tissues .
Mode of Action
Clomeprop exhibits both estrogenic and anti-estrogenic properties . It appears to stimulate the release of gonadotropins, follicle-stimulating hormone (FSH), and luteinizing hormone (LH), leading to the development and maturation of ovarian follicles . It can also lead to multiple ovulation, thereby increasing the risk of conceiving twins . Clomeprop’s hydrolytic metabolite DMPA contributes significantly to its herbicidal activity.
Biochemical Pathways
Clomeprop affects several biochemical pathways. It initiates a series of endocrine events culminating in a preovulatory gonadotropin surge and subsequent follicular rupture . The first endocrine event in response to a course of clomeprop therapy is an increase in the release of pituitary gonadotropins . This initiates steroidogenesis and folliculogenesis, resulting in the growth of the ovarian follicle and an increase in the circulating level of estradiol .
Pharmacokinetics
Result of Action
The molecular and cellular effects of Clomeprop’s action involve changes in the hormonal balance and stimulation of certain biochemical pathways. It leads to an increase in the release of pituitary gonadotropins, initiating steroidogenesis and folliculogenesis . This results in the growth of the ovarian follicle and an increase in the circulating level of estradiol .
Action Environment
The efficacy and stability of Clomeprop can be influenced by various environmental factors. It’s worth noting that the behavior of Clomeprop in soil and its residual phytotoxic activity have been investigated, emphasizing the concentration in soil water
属性
IUPAC Name |
2-(2,4-dichloro-3-methylphenoxy)-N-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2/c1-10-13(17)8-9-14(15(10)18)21-11(2)16(20)19-12-6-4-3-5-7-12/h3-9,11H,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQWWOHKFDSADC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)OC(C)C(=O)NC2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058198 | |
| Record name | Clomeprop | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Clomeprop | |
CAS RN |
84496-56-0 | |
| Record name | Clomeprop | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84496-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clomeprop [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084496560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clomeprop | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanamide, 2-(2,4-dichloro-3-methylphenoxy)-N-phenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOMEPROP | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JP56V79AFJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






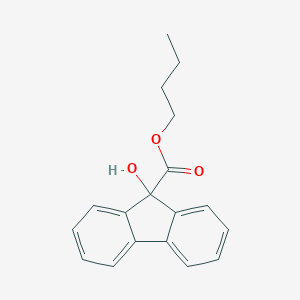
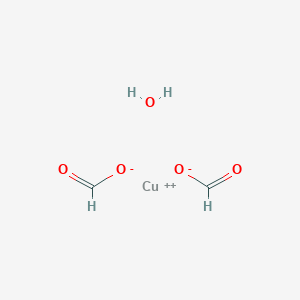
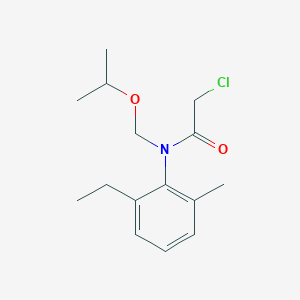
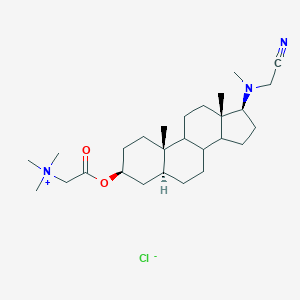
![2-[5-Hydroxy-2-(4-hydroxybutyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol](/img/structure/B166885.png)
